

Spectroscopic data for 2-Chlorophenyl cyclobutyl ketone (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Chlorophenyl cyclobutyl ketone

CAS No.: 898790-91-5

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Chlorophenyl cyclobutyl ketone**

Introduction: Elucidating the Molecular Architecture

2-Chlorophenyl cyclobutyl ketone is a chemical entity of significant interest within synthetic chemistry, potentially serving as a key intermediate in the development of more complex molecules.^{[1][2]} Its structure, comprising a cyclobutyl ring and a 2-chlorophenyl group attached to a carbonyl moiety, presents a unique combination of aliphatic and aromatic features. For researchers and drug development professionals, the unambiguous confirmation of such a structure is a prerequisite for its use in further synthetic steps or biological screening. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the expected spectroscopic data for **2-Chlorophenyl cyclobutyl ketone**, leveraging foundational principles and comparative data from analogous structures.

Due to the limited availability of published experimental spectra for this specific compound, this document serves as an expert-level interpretive and predictive guide. We will dissect the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, explaining the causal relationships between molecular structure and spectral output. This approach provides a robust framework for scientists to confirm the identity and purity of synthesized **2-Chlorophenyl cyclobutyl ketone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic environments of ^1H and ^{13}C nuclei, we can construct a detailed map of the molecule's carbon-hydrogen framework.^[3]

^1H NMR Spectroscopy: A Proton's Perspective

The ^1H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For **2-Chlorophenyl cyclobutyl ketone**, we anticipate four primary sets of signals corresponding to the aromatic, methine, and the two diastereotopic methylene groups of the cyclobutyl ring.

Predicted ^1H NMR Data:

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration	Rationale
Aromatic Protons (4H)	7.3 - 7.8	Multiplet (m)	4H	Protons on the 2-chlorophenyl ring are deshielded by the aromatic system and the electron-withdrawing carbonyl and chloro groups, appearing in the characteristic downfield aromatic region. Complex splitting arises from coupling to each other.
Methine Proton (1H, α to C=O)	3.9 - 4.2	Quintet or Multiplet	1H	This proton is directly adjacent to the strongly deshielding carbonyl group, causing a significant downfield shift. It is coupled to the four adjacent methylene protons on the cyclobutyl ring. ^[4]

Cyclobutyl CH ₂ Protons (2H, β to C=O)	2.2 - 2.5	Multiplet (m)	2H	These protons are adjacent to the methine carbon and experience moderate deshielding.
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Cyclobutyl CH ₂ Protons (2H, γ to C=O)	1.9 - 2.2	Multiplet (m)	2H	These protons are furthest from the carbonyl group and are therefore the most shielded (upfield) of the cyclobutyl protons.[5]
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¹³C NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR spectroscopy reveals each unique carbon environment in the molecule. The chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of nearby atoms.[6]

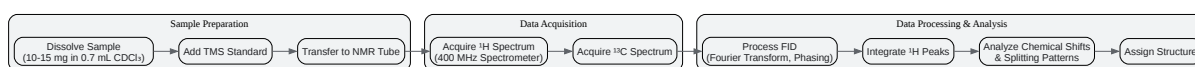
Predicted ¹³C NMR Data:

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
Carbonyl (C=O)	198 - 202	The carbonyl carbon is highly deshielded and appears significantly downfield, characteristic of ketones conjugated to an aromatic ring. [7]
Aromatic C-Cl	131 - 134	The carbon directly attached to the electronegative chlorine atom (ipso-carbon) is shifted downfield.
Aromatic C-C=O	137 - 140	The quaternary carbon to which the carbonyl group is attached is also shifted downfield and will likely show a weaker signal.
Aromatic C-H	127 - 132	The remaining four aromatic carbons appear in the typical aromatic region. Their precise shifts are influenced by the relative positions of the chloro and acyl substituents.
Methine (CH, α to C=O)	45 - 50	This carbon is attached to the deshielding carbonyl group. [8]
Cyclobutyl CH ₂ (β to C=O)	25 - 29	Standard aliphatic methylene carbons, slightly deshielded by proximity to the ketone.
Cyclobutyl CH ₂ (γ to C=O)	17 - 20	The most shielded carbon in the cyclobutyl ring.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-15 mg of **2-Chlorophenyl cyclobutyl ketone** in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[9]
- Data Acquisition (¹H NMR): Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. A standard spectral width of 0-12 ppm and a relaxation delay of 2-5 seconds is typically appropriate.[9]
- Data Acquisition (¹³C NMR): Acquire the proton-decoupled spectrum over a spectral width of 0-220 ppm. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Workflow for NMR Analysis



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Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[10]

Interpretation of the Expected IR Spectrum

The IR spectrum of **2-Chlorophenyl cyclobutyl ketone** will be dominated by a few key, high-intensity absorptions that are diagnostic for its structure.

Predicted IR Absorption Data:

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Rationale
3100 - 3000	Aromatic C-H Stretch	Medium	Characteristic of sp ² C-H bonds in the phenyl ring.
2990 - 2850	Aliphatic C-H Stretch	Medium	Characteristic of sp ³ C-H bonds in the cyclobutyl ring.
~1685	Carbonyl (C=O) Stretch	Strong, Sharp	This is the most diagnostic peak. Its position is lowered from a typical aliphatic ketone (~1715 cm ⁻¹) due to conjugation with the aromatic ring, which weakens the C=O double bond. [11]
~1590, ~1470	Aromatic C=C Stretch	Medium-Strong	These absorptions are characteristic of the phenyl ring vibrations.
~750	C-Cl Stretch	Medium-Strong	The position is indicative of a chlorine atom attached to an aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO_2 , H_2O) or ambient signals.
- Sample Application: Place a single drop of neat liquid **2-Chlorophenyl cyclobutyl ketone** directly onto the center of the ATR crystal.
- Data Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of $4000\text{-}600\text{ cm}^{-1}$.^[9] Typically, 16-32 scans are co-added to produce a high-quality spectrum.
- Cleaning: Thoroughly clean the ATR crystal after the measurement.

Workflow for IR Analysis



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Caption: Streamlined workflow for functional group analysis by ATR-IR.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and inferring structural features.^[12]

Interpretation of the Expected Electron Ionization (EI) Mass Spectrum

In EI-MS, high-energy electrons bombard the molecule, creating a positively charged molecular ion (M^+) that subsequently breaks apart into smaller, characteristic fragment ions.

Molecular Ion (M^+): The molecular formula is $C_{11}H_{11}ClO$. The nominal molecular weight is 194 g/mol for the ^{35}Cl isotope and 196 g/mol for the ^{37}Cl isotope. Therefore, the mass spectrum will exhibit a characteristic $M^+ / (M+2)^+$ peak cluster in an approximate 3:1 intensity ratio, which is a definitive signature for a molecule containing one chlorine atom.

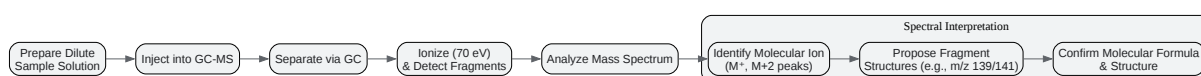
Predicted Key Fragment Ions:

m/z ($^{35}Cl / ^{37}Cl$)	Proposed Fragment Ion	Rationale for Formation
194 / 196	$[C_{11}H_{11}ClO]^+$	The molecular ion peak.
139 / 141	$[C_7H_4ClO]^+$	(2-Chlorobenzoyl cation). A very common and stable fragment formed by alpha-cleavage with loss of the cyclobutyl radical ($\bullet C_4H_7$). This is expected to be a major peak. [13]
111 / 113	$[C_6H_4Cl]^+$	(Chlorophenyl cation). Formed by the loss of CO from the 2-chlorobenzoyl cation (m/z 139/141).
105	$[C_7H_5O]^+$	(Benzoyl cation). Formed by alpha-cleavage with loss of the 2-chlorophenyl radical. Less likely than the formation of the m/z 139/141 ion. [14]
77	$[C_6H_5]^+$	(Phenyl cation). Formed from subsequent fragmentation of the benzoyl or chlorophenyl cations. [14]
55	$[C_4H_7]^+$	(Cyclobutyl cation). Formed by cleavage that retains the charge on the cyclobutyl fragment.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[9]
- Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source.
- GC Separation: Inject a small volume (e.g., 1 μ L) of the solution into the GC. The compound will travel through the GC column, separating it from any impurities. A typical temperature program might start at 100°C and ramp to 250°C.
- MS Data Acquisition: As the compound elutes from the GC column, it enters the MS source. Set the ionization energy to the standard 70 eV. Acquire mass spectra across a range of m/z 40-300.[15]
- Data Analysis: Analyze the mass spectrum of the GC peak corresponding to **2-Chlorophenyl cyclobutyl ketone**. Identify the molecular ion cluster and the major fragment ions.

Workflow for MS Analysis



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- To cite this document: BenchChem. [Spectroscopic data for 2-Chlorophenyl cyclobutyl ketone (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1324738/docs#spectroscopic-data-for-2-chlorophenyl-cyclobutyl-ketone-nmr-ir-ms>]

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